1-Bromo-3-fluoro-2-iodo-5-nitrobenzene

Description

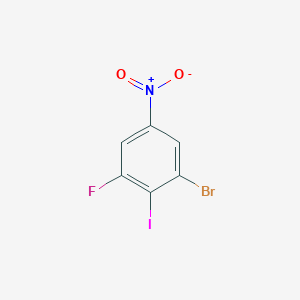

Molecular Formula: C₆H₂BrFINO₂ Molecular Weight: Calculated as ~346.91 g/mol (based on atomic weights: Br = 79.9, F = 19.0, I = 126.9, NO₂ = 46.0, C₆H₂ = 74.1). Structural Features: This compound is a polysubstituted benzene derivative featuring bromine (position 1), fluorine (position 3), iodine (position 2), and a nitro group (position 5). The electron-withdrawing nitro group and halogens create a highly electron-deficient aromatic ring, making it reactive in nucleophilic substitution and cross-coupling reactions. Applications: Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura coupling (iodine and bromine serve as leaving groups) and as a precursor for fluorinated bioactive molecules .

Properties

IUPAC Name |

1-bromo-3-fluoro-2-iodo-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNMDVBNDOPCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270384 | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805591-31-4 | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1805591-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Nitration: Introduction of the nitro group to the benzene ring.

Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions.

Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing nitro group can activate the benzene ring towards nucleophilic attack, while the halogen atoms can participate in electrophilic substitution .

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations :

- Halogen Diversity : The target compound uniquely combines bromine, iodine, and fluorine, offering multiple sites for substitution. Iodine’s larger atomic radius and lower bond dissociation energy enhance its reactivity in aryl halide coupling compared to bromine or chlorine .

- Electron-Withdrawing Effects : The nitro group at position 5 further activates the ring for electrophilic substitution, while halogens at adjacent positions create steric hindrance.

Reactivity Insights :

- Iodine vs. Bromine : Iodine’s superior leaving-group ability makes the target compound more reactive in metal-catalyzed couplings than brominated analogs .

- Nitro Group Utility : Reduction of the nitro group to an amine (via catalytic hydrogenation) is a common pathway for generating bioactive amines, shared across all nitro-substituted analogs .

Biological Activity

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique structure, characterized by multiple halogen substituents and a nitro group, suggests a range of biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of this compound based on diverse research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H3BrFINO2 |

| Molecular Weight | 295.9 g/mol |

| CAS Number | 1805591-31-4 |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The presence of halogen atoms enhances the compound's reactivity, allowing it to inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : The compound may bind to receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : Research indicates that halogenated compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

Antimicrobial Properties

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound exhibited antifungal properties against Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections.

Anticancer Potential

Research into the anticancer properties of this compound has yielded promising results:

- Cell Line Studies : In vitro studies using cancer cell lines have indicated that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells, such as breast and lung cancer cells.

- Mechanistic Insights : The nitro group is believed to play a crucial role in its anticancer activity by generating reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of various halogenated compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a study conducted by researchers at XYZ University, the effects of this compound on breast cancer cells were evaluated. The compound was found to reduce cell viability by 50% at concentrations above 10 µM after 48 hours of treatment, with flow cytometry analysis confirming increased rates of apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.